1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one
Description
This compound features a pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 6, linked via a piperazine moiety to a trifluoroethanone group. The trifluoroethanone group improves metabolic stability by resisting oxidative degradation. Although direct pharmacological data for this compound are sparse in the provided evidence, structural analogs (e.g., arylpiperazines and pyridazine derivatives) suggest applications in targeting serotonin or dopamine receptors .
Properties
IUPAC Name |
1-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c1-27-12-3-5-15(28-2)13(11-12)14-4-6-16(23-22-14)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOHIKAYPLCZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations and inferred pharmacological implications:
Structural and Functional Insights
- Aryl Substituents : The target compound’s 2,5-dimethoxyphenyl group provides steric bulk and electron-donating effects, contrasting with halogenated (e.g., 4-fluorophenyl in ) or heteroaromatic (e.g., thiophene in ) substituents. These variations influence receptor selectivity; for example, halogenated analogs often show higher affinity for dopamine receptors .
- Heterocyclic Cores: Pyridazine (target compound) vs. pyridine (MK45) vs. pyrimidine (Compound 7) alter electron distribution and hydrogen-bonding capacity. Pyridazine’s dual nitrogen atoms may enhance interactions with polar residues in receptor pockets compared to monosubstituted heterocycles .
- Trifluorinated Groups: The trifluoroethanone moiety in the target compound and MK45 improves metabolic stability compared to non-fluorinated analogs (e.g., Compound 21’s trifluoromethylphenyl), which are more prone to oxidative metabolism .
Pharmacokinetic and Physicochemical Comparison
- Synthetic Complexity : The target compound’s pyridazine synthesis requires regioselective functionalization (e.g., Suzuki coupling for 2,5-dimethoxyphenyl attachment), whereas MK45’s pyridine core simplifies halogenation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
